5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c1-18-13-5-3-2-4-10(13)12-8-17-14-11(12)6-9(15)7-16-14/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBXQMQUOGPEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CNC3=C2C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875639-78-4 | |
| Record name | 5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions, which are key in the synthesis of various bioactive compounds.
Result of Action
Similar compounds have been used in the synthesis of various bioactive compounds, suggesting that they may have a range of potential effects depending on the specific context of their use.
Biological Activity
5-Bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (C14H11BrN2O) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data.
- Molecular Formula : C14H11BrN2O
- Molecular Weight : 303.15 g/mol
- CAS Number : 875639-78-4
- IUPAC Name : this compound
- SMILES : COC1=CC=CC=C1C2=CNC3=C2C=C(C=N3)Br
Anticancer Activity
Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, a related study showed that pyrrole-based compounds inhibited the growth of various cancer cell lines with IC50 values in the nanomolar range. The most active compounds demonstrated mechanisms involving apoptosis and cell cycle arrest .
Case Study: Anticancer Efficacy
A specific study evaluated the cytotoxic effects of pyrroloquinolinones against human leukemia cell lines. The results indicated that these derivatives blocked tubulin assembly, leading to potent antiproliferative activity comparable to established chemotherapeutics like combretastatin A-4 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrrole Derivative A | Jurkat Cells | 0.5 |
| Pyrrole Derivative B | K562 Cells | 0.8 |
Antibacterial Activity
The antibacterial potential of pyrrole derivatives has also been explored. In vitro evaluations revealed that certain derivatives exhibited strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL. These findings suggest that modifications in the structure of pyrrole can lead to enhanced antibacterial activity .
Case Study: Antibacterial Efficacy
A series of pyrrole benzamide derivatives were tested for their antibacterial properties. The compounds showed superior efficacy compared to standard antibiotics, positioning them as promising candidates for further development as antibacterial agents .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound X | S. aureus | 3.12 |
| Compound Y | E. coli | 10.0 |
Anti-inflammatory Activity
Pyrrole derivatives have also been investigated for their anti-inflammatory effects. A study highlighted that certain compounds could significantly inhibit COX-2 activity, a key enzyme involved in inflammation pathways. The IC50 values for these compounds were reported to be comparable to celecoxib, a well-known anti-inflammatory drug .
Summary of Findings
The promising biological activities of this compound suggest its potential as a lead compound for drug development in various therapeutic areas.
Scientific Research Applications
Structural Characteristics
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its versatility in forming various derivatives. The presence of the bromine atom and the methoxyphenyl group enhances its reactivity and solubility, making it suitable for various applications.
Medicinal Chemistry
5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine has shown promise in medicinal chemistry due to its potential as a pharmacological agent. Research indicates that compounds with similar structures exhibit biological activities such as:
- Anticancer Activity : Studies have suggested that pyrrolo[2,3-b]pyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antimicrobial Properties : The compound may possess antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
Organic Synthesis
The unique structure of this compound allows it to serve as an important building block in organic synthesis. It can be utilized in:
- Cross-Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of complex organic molecules.
- Synthesis of Novel Heterocycles : Its reactivity can be exploited to synthesize a variety of novel heterocyclic compounds that may have distinct properties and applications.
Material Science
In material science, derivatives of pyrrolo[2,3-b]pyridine are being explored for their potential use in:
- Organic Light Emitting Diodes (OLEDs) : The electronic properties of these compounds make them suitable candidates for use in OLED technology.
- Conductive Polymers : Their ability to form stable conjugated systems could lead to applications in conductive materials.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrrolo[2,3-b]pyridine derivatives. The researchers synthesized various derivatives and evaluated their efficacy against several cancer cell lines. Results indicated that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cells.
Case Study 2: Synthesis Methodology
Research published in Organic Letters detailed a novel synthetic route for obtaining this compound via a one-pot reaction involving readily available starting materials. This method demonstrated high yields and purity, showcasing the compound's accessibility for further research and application development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a)
- Structure : Bromine at C5, phenylethynyl group at C3.
- Synthesis: Synthesized via Sonogashira coupling (51% yield) .
- Comparison : The ethynyl group introduces linear rigidity and π-conjugation, enhancing planar stacking interactions. Unlike the 2-methoxyphenyl group, it lacks electron-donating effects, leading to reduced solubility and altered binding affinity .
5-Bromo-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (2)
- Structure : Bromine at C5, 3,4-dimethoxyphenyl at C3.
- Comparison : The para-methoxy groups increase electron density and steric bulk compared to the ortho-methoxy substituent in the target compound. This positional difference may enhance hydrophobic interactions in protein binding pockets .
5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6d)
- Structure : Nitro group at C3, 4-methoxyphenyl at C4.
- Synthesis : Suzuki coupling (94% yield) .
- Comparison : The nitro group is strongly electron-withdrawing, reducing electron density at C3. This contrasts with the target compound’s methoxyphenyl group, which donates electrons. Such differences impact reactivity in downstream functionalization (e.g., nitro reduction vs. bromine substitution) .
Functional Group Variations
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (9)
- Structure : Bromine at C5, aldehyde at C3.
- Synthesis : Vilsmeier-Haack reaction (67% yield) .
- Comparison : The aldehyde group offers a reactive site for nucleophilic additions (e.g., Grignard reactions), unlike the stable methoxyphenyl group. This makes 9 more versatile for derivatization but less stable under basic conditions .
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a)
- Structure : Nicotinamide at C3, phenyl at C5.
- Synthesis : Nitro reduction followed by acylation (36% yield) .
- Comparison : The nicotinamide group enables hydrogen bonding with target proteins, a feature absent in the methoxyphenyl-substituted compound. This highlights how C3 substituents dictate pharmacological activity .
Kinase Inhibitors (FGFR1/TNIK)
- Target Compound : The 2-methoxyphenyl group may interact with hydrophobic pockets in kinases, as seen in FGFR1 inhibitors where methoxyphenyl fragments improve binding .
- 3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (17) : Exhibits enhanced activity due to dual methoxy groups, suggesting that increasing electron density at C3/C5 improves potency .
Antiproliferative Agents
- Thiazolyl-bis-pyrrolo[2,3-b]pyridines (1a–l): Hybrid structures with thiazole linkers show higher antiproliferative activity than monosubstituted derivatives, underscoring the importance of modular design .
Preparation Methods
Detailed Preparation Methods
Synthesis of 5-Bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine via Suzuki Coupling
A widely employed and efficient method involves Suzuki cross-coupling of a 5-bromo-3-halopyrrolo[2,3-b]pyridine intermediate with 2-methoxyphenylboronic acid.
Stepwise Procedure:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Preparation of 5-bromo-3-halopyrrolo[2,3-b]pyridine | Starting from 5-bromo-2-aminopyridine, halogenation at position 3 is achieved using NBS or NIS in acetonitrile under mild conditions to afford 5-bromo-3-iodopyridin-2-amine intermediates. | This step introduces the halogen at position 3, enabling subsequent cross-coupling. |
| 2. Cyclization to form pyrrolo[2,3-b]pyridine core | Treatment of the halogenated aminopyridine with acid catalysts (e.g., sulfuric acid/acetic acid mixture) and oxidants such as potassium iodate/I2 promotes cyclization to the pyrrolo[2,3-b]pyridine scaffold. | Acid-catalysed cyclization forms the bicyclic azaindole structure. |
| 3. Suzuki cross-coupling with 2-methoxyphenylboronic acid | The 5-bromo-3-halopyrrolo[2,3-b]pyridine intermediate is reacted with 2-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4), base (K2CO3 or Na2CO3), and solvent mixture (1,4-dioxane/H2O), typically under microwave irradiation at 120-130 °C for 20-30 minutes. | This step installs the 2-methoxyphenyl substituent at position 3 via Suzuki coupling. |
The acid-catalyzed synthesis of 7-azaindoles (pyrrolo[2,3-b]pyridines) from 3-alkynyl-2-aminopyridines and subsequent halogenation and Suzuki coupling are described by Laha et al. and Ibrahim et al..
Protection of the pyrrole nitrogen (N-1) with tosyl or benzenesulfonyl groups may be necessary to improve coupling efficiency and regioselectivity, followed by deprotection after coupling.
Alternative Synthetic Route: Direct Construction from 2-Bromo-5-methylpyridine Derivatives
Another approach starts from commercially available 2-bromo-5-methylpyridine, which is oxidized and nitrated to form key intermediates that undergo cyclization and cross-coupling.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Oxidation of 2-bromo-5-methylpyridine | Reaction with m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide. | Introduces an N-oxide functional group facilitating further reactions. |
| 2. Nitration | Treatment with fuming nitric acid in sulfuric acid at 60-90 °C to obtain 2-bromo-5-methyl-4-nitropyridine-1-oxide. | Introduces a nitro group at position 4. |
| 3. Formation of vinyl intermediate | Reaction with N,N-dimethylformamide dimethyl acetal in DMF at 120 °C to form (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide. | Key intermediate for cyclization. |
| 4. Cyclization to 6-bromo-1H-pyrrolo[3,2-c]pyridine | Reduction with iron powder in acetic acid at 100 °C. | Forms the bicyclic core. |
| 5. Suzuki coupling with arylboronic acids | Palladium-catalyzed reaction with 2-methoxyphenylboronic acid under basic conditions (K2CO3), pyridine, and Cu(OAc)2 in 1,4-dioxane at 85 °C under microwave irradiation. | Introduces the 2-methoxyphenyl substituent. |
This method is exemplified in the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines and can be adapted for 5-bromo-3-(2-methoxyphenyl) derivatives.
Notes on Reaction Conditions and Yields
| Reaction Step | Typical Conditions | Yield Range | Notes |
|---|---|---|---|
| Halogenation (NBS/NIS) | MeCN, room temp, 1-2 h | 70-90% | Selective bromination or iodination at position 3 |
| Acid-catalyzed cyclization | H2SO4/AcOH, 60-100 °C, 1-5 h | 60-85% | Efficient formation of pyrrolo[2,3-b]pyridine core |
| Suzuki coupling | Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 120-130 °C, 20-30 min (microwave) | 65-90% | Microwave irradiation enhances reaction rate and yield |
| Protection/deprotection (if used) | TsCl/NaH, TBAF for deprotection | 80-95% | Improves selectivity and yield in cross-coupling |
Research Findings and Analytical Data
NMR Spectroscopy: The successful coupling and formation of the target compound are confirmed by ^1H NMR, showing characteristic signals for the pyrrolo[2,3-b]pyridine protons and the 2-methoxyphenyl aromatic and methoxy groups.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the brominated pyrrolo[2,3-b]pyridine bearing the 2-methoxyphenyl substituent.
Purification: Silica gel column chromatography or recrystallization from appropriate solvents (e.g., ethyl acetate/hexane mixtures) yields the pure compound as a solid.
Reaction Optimization: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in Suzuki cross-coupling steps.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki coupling from 5-bromo-3-halopyrrolo[2,3-b]pyridine | 5-bromo-2-aminopyridine → halogenation → cyclization | Halogenation, acid-catalyzed cyclization, Suzuki coupling | High regioselectivity, adaptable to various aryl groups | May require protecting groups for N-1 |
| Oxidation/nitration of 2-bromo-5-methylpyridine | 2-bromo-5-methylpyridine → oxidation → nitration → vinyl intermediate → cyclization | Multi-step oxidation, nitration, reduction, Suzuki coupling | Uses commercially available starting materials | More steps, harsher conditions |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine?
- Methodology : The compound is typically synthesized via cross-coupling reactions. For example, a Sonogashira coupling between 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine and 2-methoxyphenylacetylene can introduce the arylalkynyl group at the 3-position . Alternatively, Suzuki-Miyaura couplings using boronic acids (e.g., 2-methoxyphenylboronic acid) with brominated pyrrolopyridine precursors are employed, often requiring Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) .
- Key Steps :
- Bromination at the 5-position using NBS or Br₂ under controlled conditions.
- Purification via silica gel chromatography (heptane/ethyl acetate or DCM/ethyl acetate mixtures) .
Q. How is the structure of this compound confirmed?
- Analytical Techniques :
- ¹H/¹³C NMR : Aromatic protons (δ 8.3–7.1 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic. NH protons in pyrrole appear as broad singlets (δ ~12–13 ppm) .
- HPLC-MS : Purity (>95%) and molecular ion peaks (e.g., [M+H]+) validate synthesis .
- X-ray Crystallography : Used for absolute configuration confirmation in related pyrrolopyridines .
Advanced Research Questions
Q. How can regioselectivity challenges in cross-coupling reactions of pyrrolo[2,3-b]pyridines be addressed?
- Challenge : Competing reactivity at brominated vs. iodinated positions (e.g., 3- vs. 5-substitution).
- Solutions :
- Use directing groups (e.g., nitro at the 3-position) to bias reactivity .
- Optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and solvent polarity .
- Monitor reaction progress via TLC or LC-MS to identify intermediates .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Case Study : Derivatives with 3-alkynyl vs. 3-aryl groups show divergent kinase inhibition profiles.
- Methodology :
- Perform dose-response assays (IC₅₀ values) across multiple cell lines.
- Use molecular docking to correlate substituent effects (e.g., methoxy vs. trifluoromethyl) with binding affinity .
- Validate selectivity via kinome-wide profiling .
Q. How can computational methods guide the design of this compound derivatives?
- Approach :
- DFT Calculations : Predict electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on reactivity) .
- Molecular Dynamics : Simulate interactions with target proteins (e.g., ATP-binding pockets in kinases) .
Critical Analysis of Contradictions
- Yield Discrepancies : Sonogashira reactions often yield <60% , while Suzuki couplings achieve >85% . This reflects differences in steric hindrance and boronic acid reactivity.
- Biological Activity : Nitro-substituted derivatives (e.g., 3-nitro-5-aryl) show enhanced cytotoxicity but poor solubility, necessitating prodrug strategies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
